Boc-His(Z)-OH
Overview
Description
Boc-His(Z)-OH, also known as Nα-Boc-Nτ-Z-L-histidine, is a histidine derivative . It has a linear formula of C19H23N3O6 . It is commonly used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of Boc-His(Z)-OH involves the protection of amines with BOC anhydride under catalyst and solvent-free conditions . Another method involves the use of carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue .
Molecular Structure Analysis
The molecular structure of Boc-His(Z)-OH is characterized by an unfused imidazole ring, which is a key structural component of the histidine amino acid . The InChI code for Boc-His(Z)-OH is 1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 .
Chemical Reactions Analysis
Boc-His(Z)-OH is involved in Boc solid-phase peptide synthesis . The Boc-group plays a pivotal role in the synthesis of multifunctional targets, and its conversion to tert-butyl carbamate is generally the first option .
Physical And Chemical Properties Analysis
Boc-His(Z)-OH has a molecular weight of 389.402 and a density of 1.3±0.1 g/cm3 . It is a solid at room temperature . The exact melting and boiling points are not available .
Scientific Research Applications
1. Chemoselective BOC Protection of Amines
- Application Summary: Boc-His(Z)-OH is used in the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols. This process is part of a green and eco-friendly route for the almost quantitative BOC protection of these compounds .
- Methods of Application: The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
- Results: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
2. Solid Phase Peptide Synthesis
- Application Summary: Boc-His(Z)-OH is used in the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis .
- Methods of Application: The coupling reactions were carried out in N,N-dimethylformamide or N-methylpyrrolidone. These solvents allowed the incorporation of the N-terminal pyroglutamic acid residue into the peptide chain .
- Results: A comparative racemization study showed that Boc-His(Tos) can be coupled by means of BOP reagent with less racemization than with DCC when the amount of diisopropylethylamine (DIEA) is kept minimal .
3. Protection of Amines in Catalyst and Solvent-Free Media
- Application Summary: Boc-His(Z)-OH is used in the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application: The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions .
- Results: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
4. Ionizable Drug Delivery Systems
- Application Summary: Boc-His(Z)-OH is used in the development of ionizable drug delivery systems (IDDSs) for efficient and selective gene therapy .
- Methods of Application: The delivery mechanisms and therapeutic applications of IDDSs are comprehensively reviewed for the delivery of pDNA and four kinds of RNA .
- Results: Organ selecting considerations and high-throughput screening are highlighted to explore efficiently multifunctional ionizable nanomaterials with superior gene delivery capacity .
5. Synthesis of Peptides
- Application Summary: Boc-His(Z)-OH is used in the synthesis of peptides .
- Methods of Application: The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .
- Results: Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid .
6. Synthesis of Hydrophobic Peptides
- Application Summary: Boc-His(Z)-OH is used in the synthesis of hydrophobic peptides .
- Methods of Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides .
- Results: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
7. Synthesis of Peptides Containing Ester and Thioester Moieties
- Application Summary: Boc-His(Z)-OH is used in the synthesis of peptides containing ester and thioester moieties .
- Methods of Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of peptides containing ester and thioester moieties .
- Results: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Safety And Hazards
Boc-His(Z)-OH is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas .
Relevant Papers
The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of Boc-His(Z)-OH . These papers highlight the importance of Boc-His(Z)-OH in the field of peptide synthesis and its potential applications in various research areas.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFPUKOHGSCSS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547411 | |
Record name | 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His(Z)-OH | |
CAS RN |
50305-43-6 | |
Record name | 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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